3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol
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Overview
Description
3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol is a complex organic compound that features a phenol group linked to a pyridine ring substituted with chlorine, fluorine, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine as a nucleophile.
Attachment of the Phenol Group: The phenol group is attached through etherification reactions, where the hydroxyl group of phenol reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-{[3-Chloro-2,5-difluoro-6-(morpholin-4-yl)pyridin-4-yl]oxy}phenol
- 3-{[3-Chloro-2,5-difluoro-6-(pyrrolidin-1-yl)pyridin-4-yl]oxy}phenol
Uniqueness
3-{[3-Chloro-2,5-difluoro-6-(piperidin-1-yl)pyridin-4-yl]oxy}phenol is unique due to the presence of the piperidine moiety, which can influence its binding affinity and specificity towards certain molecular targets. This structural feature can result in distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C16H15ClF2N2O2 |
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Molecular Weight |
340.75 g/mol |
IUPAC Name |
3-(3-chloro-2,5-difluoro-6-piperidin-1-ylpyridin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-12-14(23-11-6-4-5-10(22)9-11)13(18)16(20-15(12)19)21-7-2-1-3-8-21/h4-6,9,22H,1-3,7-8H2 |
InChI Key |
CXGAAVWZZLVYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(C(=C2F)OC3=CC=CC(=C3)O)Cl)F |
Origin of Product |
United States |
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